![molecular formula C28H25N3O2S B2356608 N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 899760-69-1](/img/structure/B2356608.png)
N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide” is a complex organic molecule that contains several functional groups and structural motifs that are common in medicinal chemistry . These include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a chromene ring, which is a fused six-membered and three-membered ring. The molecule also contains a thioacetamide group, which is a sulfur analog of an amide .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the starting materials and the specific reactions used. Common methods for synthesizing pyrimidines involve [3+3], [4+2], or [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms in space and the bonds between them. The presence of aromatic rings (like the pyrimidine and chromene rings) would likely make the molecule relatively flat, while the thioacetamide group could introduce some three-dimensionality .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the pyrimidine ring might undergo reactions at the nitrogen atoms, while the thioacetamide group could be involved in reactions with nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a sulfur atom might make the compound relatively nonpolar and lipophilic .Wissenschaftliche Forschungsanwendungen
Heterocyclic Synthesis and Biological Activity
The compound is a part of a broader class of chemicals involved in the synthesis of heterocyclic compounds, which are crucial in medicinal chemistry due to their diverse biological activities. Research has explored various methods to synthesize polyfunctionally substituted heterocyclic compounds, including pyrimidines, pyrazolo, chromeno, and thiophene derivatives, through reactions involving activated nitriles and other multifunctional compounds. These synthesized compounds exhibit potential biological activities, such as antimicrobial, anti-inflammatory, and analgesic properties, making them valuable for further pharmaceutical development (Elian, Abdelhafiz, & Abdelreheim, 2014).
Molecular Imaging Applications
Another area of application for similar compounds is in molecular imaging, specifically positron emission tomography (PET). Derivatives have been developed for selective imaging of the translocator protein (18 kDa), indicating the relevance of these compounds in neuroscience research and the study of neuroinflammation. Such derivatives enable the non-invasive study of brain disorders and provide insights into the pathophysiology of diseases like Alzheimer's (Dollé et al., 2008).
Structural and Synthetic Chemistry
The structural determination of related compounds has contributed to understanding the molecular conformation essential for their biological activity. Investigations into the crystal structure of similar compounds reveal the molecular arrangements that could influence their interaction with biological targets. This knowledge aids in the design of more effective therapeutic agents by highlighting the importance of the spatial arrangement of functional groups (Park et al., 1995).
Pharmacological Evaluation
Synthetic efforts have also been directed towards evaluating the pharmacological potential of thioacetamide derivatives. Such studies involve the synthesis of new compounds with anticipated anticonvulsant effects, demonstrating the broad utility of these chemical frameworks in developing new therapeutic agents. These efforts underline the critical role of chemical synthesis in drug discovery and development (Severina et al., 2020).
Eco-friendly Synthesis Approaches
Research has also focused on developing eco-friendly synthesis approaches for heterocyclic compounds, emphasizing sustainability in chemical synthesis. Such studies highlight the importance of green chemistry principles in the synthesis of pharmacologically relevant compounds, contributing to the reduction of environmental impact in chemical manufacturing processes (Brahmachari & Nayek, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O2S/c1-17-8-11-20(12-9-17)26-30-27-23(15-21-6-4-5-7-24(21)33-27)28(31-26)34-16-25(32)29-22-13-10-18(2)19(3)14-22/h4-14H,15-16H2,1-3H3,(H,29,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLQRRKUHSVMFIV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC(=C(C=C5)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(cyanomethyl)-5-[(2,6-dichlorophenoxy)methyl]-N-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2356525.png)
![2-(4-bromophenoxy)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2356526.png)
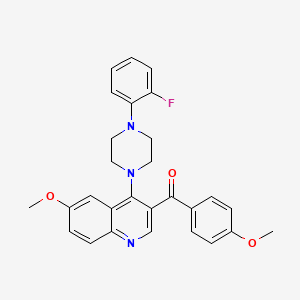

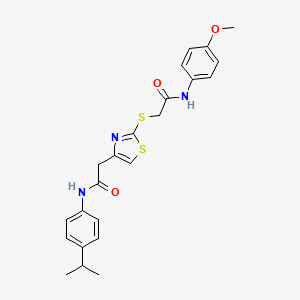
![6-Methoxy-4-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]quinoline-3-carbonitrile](/img/structure/B2356530.png)


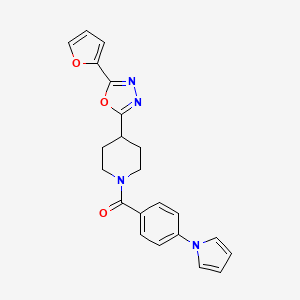
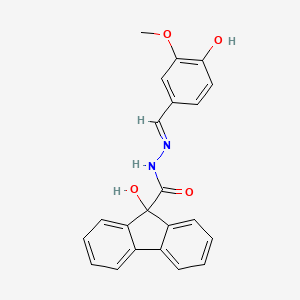

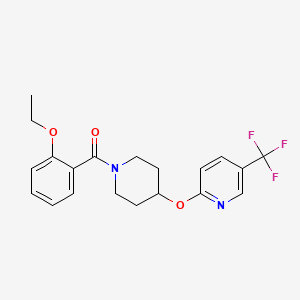
![(3-Amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2,4-dimethylphenyl)methanone](/img/structure/B2356545.png)
![[5-nitro-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2356546.png)